Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride
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Overview
Description
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride typically involves the cyclization of amido-nitriles. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
Scientific Research Applications
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which plays a crucial role in its biological activity. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-2-carboxylic acid
- 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
- 1-Methyl-1H-benzo[d]imidazole-2-yl)methanone
Uniqueness
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(1-methylbenzimidazol-2-yl)carbamoyl acetate |
InChI |
InChI=1S/C11H11N3O3/c1-7(15)17-11(16)13-10-12-8-5-3-4-6-9(8)14(10)2/h3-6H,1-2H3,(H,12,13,16) |
InChI Key |
XIYIZOTUEUTOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)NC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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